molecular formula C10H15NO3 B1435038 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one CAS No. 1803610-01-6

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one

Cat. No. B1435038
CAS RN: 1803610-01-6
M. Wt: 197.23 g/mol
InChI Key: GPDIDFNANQPPKY-UHFFFAOYSA-N
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Description

“7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one” is a chemical compound with the molecular formula C10H15NO3 . It has a molecular weight of 197.23 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 197.23 . Other physical and chemical properties like boiling point, melting point, etc., are not available in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of related compounds to 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one has been explored in several studies. For instance, Ganin et al. (1992) discussed the reaction of similar compounds to yield 7,11-diaza-1,4-dioxa-9-en-7,11-oxo-9-chlorobicyclo-[1.2.9]tridecan-8-one, and its steric structure was determined through x-ray structural investigation (Ganin et al., 1992).

Synthetic Applications

  • Transition metal-free synthesis methods involving compounds similar to 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one have been developed, as described by Jha et al. (2013). They reported an efficient, environmentally benign synthesis of tricyclic compounds from easily available starting materials, including renewable levulinic acid (Jha et al., 2013).

Asymmetric Synthesis

  • The enantiomerically pure tricyclic compound, which is a potential substitute for (+)-sparteine in asymmetric synthesis, was prepared from a chiral epoxy alcohol and (S)-epichlorohydrin, as noted by Breuning and Steiner (2008) (Breuning & Steiner, 2008).

Polycyclic Compound Synthesis

  • Kukharev (1995) synthesized 8,10-dimethyl-7,13-dioxa-10-azaspiro[5.7]tridecane, a compound related to 7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one. This work highlights the synthesis of new polycyclic compounds with potential applications in various fields of chemistry (Kukharev, 1995).

Cytotoxic Activity Screening

  • Kossakowski and Kuran (2008) synthesized derivatives of azatricycloundecane compounds and evaluated their cytotoxic activities against human cancer cell lines, indicating potential applications in the field of medicinal chemistry (Kossakowski & Kuran, 2008).

properties

IUPAC Name

7,12-dioxa-9-azatricyclo[7.4.0.02,6]tridecan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c12-10-11-4-5-13-6-8(11)7-2-1-3-9(7)14-10/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIDFNANQPPKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)OC(=O)N3C2COCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 2
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 3
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 4
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 5
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one
Reactant of Route 6
7,12-Dioxa-9-azatricyclo[7.4.0.0,2,6]tridecan-8-one

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